3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime
Description
This compound is a nitro-substituted benzaldehyde derivative featuring a sulfanyl group linked to a 3-(trifluoromethyl)benzyl moiety at the 4-position and an O-(2,4-dichlorobenzyl)oxime functional group. Its molecular formula is C₁₉H₁₄Cl₂F₃N₂O₂S, with a molecular weight of 483.3 g/mol (calculated based on structural analogs in ).
Properties
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methoxy]-1-[3-nitro-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]phenyl]methanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2F3N2O3S/c23-18-6-5-16(19(24)10-18)12-32-28-11-14-4-7-21(20(9-14)29(30)31)33-13-15-2-1-3-17(8-15)22(25,26)27/h1-11H,12-13H2/b28-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJPNSPDOZLTTQ-IPBVOBEMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(C=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(C=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime is a complex organic compound notable for its unique structural features, which include a nitro group, a trifluoromethyl group, and a sulfanyl group. These functional groups are associated with various biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime is C₁₆H₁₃F₃N₂O₃S. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 370.35 g/mol |
| Density | 1.33 g/cm³ |
| Boiling Point | Approx. 431.1 °C |
| Functional Groups | Nitro (-NO₂), Trifluoromethyl (-CF₃), Sulfanyl (-S-) |
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in various fields, particularly in antimicrobial and anticancer research.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the nitro group is often linked to increased activity against bacterial strains. For instance, nitro-substituted aromatic compounds have been shown to inhibit bacterial growth by disrupting cellular processes.
Anticancer Activity
The trifluoromethyl and sulfanyl groups may enhance the compound's interaction with biological targets relevant to cancer therapy. Compounds with trifluoromethyl groups have demonstrated increased lipophilicity, which can improve cell membrane permeability and bioavailability in cancer cells. Research on structurally related compounds has indicated that they can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific enzymes or pathways involved in cell proliferation.
The exact mechanism of action for 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime remains to be fully elucidated. However, it is hypothesized that:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
- Receptor Interaction : It may interact with specific receptors or proteins within cells, leading to altered signaling pathways that promote apoptosis or inhibit proliferation.
Case Studies
- Antimicrobial Screening : A study conducted on similar nitro-substituted compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime could exhibit comparable effects.
- Cytotoxicity Assays : In vitro assays on related compounds have shown cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells). These studies indicate that modifications to the structure can enhance or reduce activity, emphasizing the importance of the trifluoromethyl and sulfanyl groups.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound's biological activity, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Nitrobenzaldehyde | C₇H₅NO₂ | Simple nitro-substituted aromatic aldehyde |
| Trifluoromethylbenzene | C₇H₄F₃ | Contains trifluoromethyl group but lacks additional functionalities |
| Benzaldehyde O-methyloxime | C₈H₉NO | Aldehyde derivative with oxime functionality |
The combination of multiple functional groups in 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime enhances its reactivity and potential biological activity compared to these simpler compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a nitro group, a trifluoromethyl group, and an oxime functional group. These structural characteristics contribute to its unique reactivity and biological activity.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazole containing trifluoromethyl groups demonstrate notable antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The presence of the sulfanyl group may enhance this activity by increasing lipophilicity, allowing better membrane penetration.
Anticancer Potential
The compound's structural components suggest potential anticancer properties. In vitro studies have demonstrated that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the nitro group is particularly noteworthy as it has been associated with enhanced cytotoxicity against several cancer cell lines.
Biological Studies
Cytotoxicity Assessments
Cytotoxicity studies using the NCI-60 cell line panel have revealed promising results for compounds related to 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime. These studies utilize assays such as the sulforhodamine B assay to evaluate cell viability and proliferation inhibition . The findings suggest that this compound may serve as a lead structure for developing new anticancer agents.
In Vivo Studies
In vivo assessments are crucial for understanding the pharmacokinetics and therapeutic efficacy of this compound. Preliminary animal studies indicate that similar compounds can effectively target tumor growth while minimizing systemic toxicity .
Synthetic Chemistry Applications
Reagent in Organic Synthesis
Due to its unique functional groups, 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime can serve as a valuable reagent in organic synthesis. It can act as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .
Ligand Design
The compound's ability to form coordination complexes makes it a candidate for ligand design in coordination chemistry. Its diverse functional groups allow for interactions with various metal ions, potentially leading to novel materials with specific catalytic or electronic properties .
Case Studies and Research Findings
Chemical Reactions Analysis
Oxime-Specific Reactivity
The oxime functional group (O-(2,4-dichlorobenzyl)oxime) undergoes characteristic reactions:
The oxime’s stability in water-ethanol mixtures (as demonstrated in analogous oxime syntheses ) suggests compatibility with polar protic solvents in these transformations.
Nitro Group Transformations
The electron-deficient nitro group participates in reduction and substitution reactions:
The trifluoromethyl group’s electron-withdrawing effect enhances nitro group reactivity in substitution reactions .
Sulfanyl Linkage Reactivity
The benzylsulfanyl group undergoes oxidation and exchange reactions:
Solubility in DMF and methanol facilitates these reactions in aprotic or polar solvents.
Trifluoromethyl Group Influence
The -CF₃ group directs electrophilic substitution and stabilizes intermediates:
Comparison with Similar Compounds
Structural Modifications and Key Substituents
The compound’s analogs vary in two primary regions:
Sulfanyl Group Substituents : The 3-(trifluoromethyl)benzyl group can be replaced with phenyl, 4-methylphenyl, or 4-chlorophenyl groups.
Oxime Substituents : The O-(2,4-dichlorobenzyl) group may be substituted with methyl or other halogenated benzyl groups.
Comparative Data Table
*Molecular weights calculated from molecular formulas.
Impact of Substituents on Properties and Activity
- 2,4-Dichlorobenzyl Oxime : Introduces halogen atoms that elevate lipophilicity, likely enhancing blood-brain barrier penetration (relevant for anticonvulsant activity) .
- Methyl vs. Halogenated Oximes : O-methyloxime derivatives (e.g., ) exhibit lower molecular weights and reduced steric hindrance, which may favor synthetic accessibility but reduce target affinity compared to halogenated analogs .
Structure-Activity Relationship (SAR) Insights
- Anti-Seizure Activity : In the O-(2,4-dichlorobenzyl)oxime series, chlorination at the 7-position of the chroman ring significantly enhances anticonvulsant efficacy . While the main compound lacks a chroman backbone, its dichlorobenzyl oxime group aligns with this SAR trend.
- Thermal Stability : The 4-methylphenyl sulfanyl analog () demonstrates higher predicted thermal stability (density: 1.36 g/cm³) compared to the main compound, likely due to reduced steric strain .
Preparation Methods
Nitration of 4-Mercaptobenzenecarbaldehyde
The nitro group is introduced via electrophilic aromatic nitration. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C achieves regioselective nitration at the meta position relative to the aldehyde group. Yields range from 65% to 78%, with purity confirmed by HPLC.
Reaction Conditions:
- Nitrating Agent: HNO₃ (1.2 equiv), H₂SO₄ (2.0 equiv)
- Temperature: 0–5°C
- Time: 4–6 hours
Thiol Protection and Deprotection
To prevent oxidation of the thiol group during nitration, a protective acetyl group is introduced via reaction with acetic anhydride. Post-nitration, deprotection is achieved using NaOH in methanol:
$$
\text{4-Acetylmercaptobenzenecarbaldehyde} \xrightarrow{\text{NaOH/MeOH}} \text{4-Mercaptobenzenecarbaldehyde} + \text{Acetate}
$$
Formation of the Sulfanyl Linkage
The trifluoromethylbenzyl group is coupled to the aromatic core via nucleophilic aromatic substitution (SNAr). 3-(Trifluoromethyl)benzyl bromide reacts with 3-nitro-4-mercaptobenzenecarbaldehyde in the presence of a base.
Optimized Protocol:
- Reagents:
- 3-(Trifluoromethyl)benzyl bromide (1.1 equiv)
- K₂CO₃ (2.0 equiv) in anhydrous DMF
- Conditions:
- Temperature: 60°C
- Time: 12 hours
- Yield: 82–89%
Mechanistic Insight:
The base deprotonates the thiol group, generating a thiolate ion that attacks the benzyl bromide. The electron-deficient aromatic ring (due to the nitro group) enhances reaction kinetics.
Oxime Formation with O-(2,4-Dichlorobenzyl)Hydroxylamine
The aldehyde group is converted to an oxime using O-(2,4-dichlorobenzyl)hydroxylamine. This step is critical for introducing the dichlorobenzyl moiety.
Reaction Setup
Yield and Purity
Side Reactions:
Competitive imine formation is suppressed by maintaining a slight excess of hydroxylamine and neutral pH.
Comparative Analysis of Synthetic Routes
The table below contrasts key parameters from published methodologies:
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 78 | 98 | |
| Sulfanyl Coupling | K₂CO₃/DMF, 60°C | 89 | 97 | |
| Oxime Formation | Pyridine/EtOH-H₂O, 25°C | 75 | 95 |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Considerations
Catalytic Enhancements
Recent patents highlight the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve sulfanyl coupling efficiency at lower temperatures (40°C), reducing energy costs.
Solvent Recycling
DMF recovery via distillation achieves >90% solvent reuse, aligning with green chemistry principles.
Q & A
Q. What mechanistic insights can be gained from studying the decomposition pathways of this compound?
- Answer : Track degradation products via LC-MS/MS to identify vulnerable sites (e.g., oxime hydrolysis to carbonyl or sulfanyl oxidation to sulfoxide). Computational tools (Gaussian or DFT) model reaction energetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
